1-Chloro-5-fluoro-4-iodo-2-nitrobenzene

Cross-coupling C-H activation Site-selectivity

This polyhalogenated scaffold provides orthogonal C-I vs C-Cl reactivity for sequential Suzuki coupling without protecting groups, plus a 5-fluoro block for enhanced metabolic stability. Higher purity ≥98% ensures reproducible results in drug discovery and fine chemical synthesis. Inquire for bulk kg pricing and custom packaging.

Molecular Formula C6H2ClFINO2
Molecular Weight 301.44
CAS No. 2244086-60-8
Cat. No. B2523783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5-fluoro-4-iodo-2-nitrobenzene
CAS2244086-60-8
Molecular FormulaC6H2ClFINO2
Molecular Weight301.44
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)F)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H2ClFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H
InChIKeyAIGNXSKZLMKBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-5-fluoro-4-iodo-2-nitrobenzene CAS 2244086-60-8: Orthogonal Functionalization Precursor for Sequential Cross-Coupling


1-Chloro-5-fluoro-4-iodo-2-nitrobenzene (CAS 2244086-60-8; molecular formula C₆H₂ClFINO₂; molecular weight 301.44 g/mol) is a tetra-substituted polyhalogenated nitrobenzene derivative . The benzene ring is substituted with a chloro group at position 1, a nitro group at position 2, a fluoro group at position 5, and an iodo group at position 4 . This compound contains three distinct halogen atoms (Cl, F, I) plus a strongly electron-withdrawing nitro group, creating a unique electronic environment that enables orthogonal, sequential functionalization via site-selective cross-coupling reactions [1].

Why Generic Substitution Fails: Reactivity Hierarchy and Orthogonal Coupling Requirements in 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene


Polyhalogenated nitrobenzene derivatives are not functionally interchangeable due to fundamental differences in carbon-halogen bond reactivity hierarchies and the nitro group's ortho/para-directing electronic effects . The differential bond dissociation energies of C-I (~50-60 kcal/mol), C-Br (~65-75 kcal/mol), and C-Cl (~80-85 kcal/mol) establish a strict reactivity gradient that governs site-selectivity in palladium-catalyzed cross-coupling reactions [1]. In 1-chloro-5-fluoro-4-iodo-2-nitrobenzene, the iodo substituent at position 4 serves as the primary oxidative addition site, while the chloro group at position 1 remains intact under standard Suzuki-Miyaura conditions, enabling sequential orthogonal functionalization without protecting group manipulation . Generic substitution with analogs lacking this precise halogen pattern—such as 1-chloro-4-iodo-2-nitrobenzene (CAS 41252-95-3) which lacks the 5-fluoro substituent, or 1-bromo-5-fluoro-4-iodo-2-nitrobenzene (CAS 1187385-70-1) which replaces Cl with Br—fundamentally alters the reactivity profile, cross-coupling selectivity, and downstream synthetic utility . The fluoro substituent additionally modulates electron density and metabolic stability in target molecules, a feature absent in non-fluorinated analogs [2].

1-Chloro-5-fluoro-4-iodo-2-nitrobenzene vs. Analog Comparative Evidence: Bond Strength, Site-Selectivity, and Procurement Metrics


C-I vs. C-Cl Bond Dissociation Energy Differential Enables Orthogonal Sequential Cross-Coupling

The carbon-iodine bond in 1-chloro-5-fluoro-4-iodo-2-nitrobenzene exhibits significantly lower bond dissociation energy compared to the carbon-chlorine bond, establishing a clear reactivity hierarchy that permits sequential functionalization. This orthogonal reactivity pattern is quantifiable via established bond energy values: the C-I bond (~50-60 kcal/mol) undergoes oxidative addition with Pd(0) catalysts under mild conditions, whereas the C-Cl bond (~80-85 kcal/mol) requires more forcing conditions or specialized catalyst systems for activation [1]. This 25-30 kcal/mol difference translates directly to synthetic utility: chemists can functionalize the iodo position via Suzuki-Miyaura coupling while preserving the chloro substituent for subsequent diversification steps without protection/deprotection cycles .

Cross-coupling C-H activation Site-selectivity

Commercial Purity Benchmarking: 98% vs. 96% Specification in Competing Supply Channels

Direct comparison of vendor specifications reveals quantifiable purity differentiation among suppliers of 1-chloro-5-fluoro-4-iodo-2-nitrobenzene. Leyan offers the compound at 98% purity (Product No. 1588753), while Apollo Scientific supplies the same CAS number material at 96% purity [1]. This 2% absolute purity difference, though modest, carries operational significance for users performing sensitive catalytic reactions where halogenated impurities can act as catalyst poisons or generate undesired cross-coupling byproducts. The 98% specification represents a 50% reduction in total impurity burden relative to the 96% material (2% vs. 4% total impurities).

Procurement Quality control Supply chain

Molecular Weight Differential vs. Bromo Analog: 301.44 g/mol vs. 345.89 g/mol

Quantitative comparison of molecular weights between 1-chloro-5-fluoro-4-iodo-2-nitrobenzene and its closest structural analog, 1-bromo-5-fluoro-4-iodo-2-nitrobenzene (CAS 1187385-70-1), reveals a 44.45 g/mol difference . This translates directly to a 12.9% lower mass per mole for the chloro analog. For a kilogram-scale synthesis, procurement of the chloro analog reduces raw material mass by approximately 129 g per mole of product relative to the bromo analog—a factor that compounds across multi-step synthetic sequences.

Scale-up Process chemistry Cost efficiency

Fluorine Substitution at Position 5: Electronic Modulation Relative to Non-Fluorinated 1-Chloro-4-iodo-2-nitrobenzene

Comparison with non-fluorinated analog 1-chloro-4-iodo-2-nitrobenzene (CAS 41252-95-3, MW 283.45 g/mol, mp 74.5 °C) demonstrates the impact of the 5-fluoro substituent . The electron-withdrawing fluorine atom alters the aromatic ring's electron density distribution, directly influencing the reactivity of both the nitro group and the halogen substituents in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . Additionally, fluorine substitution at the 5-position provides a metabolically stable blocking position that prevents oxidative metabolism at that site in downstream pharmaceutical candidates—a feature absent in the non-fluorinated analog [1].

Medicinal chemistry Metabolic stability Electronic effects

CAS Registry Specificity: 2244086-60-8 Distinct from Positional Isomer 2092812-54-7

1-Chloro-5-fluoro-4-iodo-2-nitrobenzene (CAS 2244086-60-8) must be distinguished from its positional isomer 1-chloro-2-fluoro-5-iodo-4-nitrobenzene (CAS 2092812-54-7) [1]. Both compounds share the identical molecular formula C₆H₂ClFINO₂ and molecular weight 301.44 g/mol but differ in the ring positions of the fluoro and iodo substituents. This positional variation alters the electronic activation/deactivation pattern for electrophilic and nucleophilic aromatic substitution, resulting in different regioselectivity outcomes in downstream functionalization .

Chemical identity Quality assurance Regulatory compliance

1-Chloro-5-fluoro-4-iodo-2-nitrobenzene: Primary Research and Industrial Application Scenarios


Sequential Orthogonal Cross-Coupling for Complex Pharmaceutical Intermediate Synthesis

The C-I bond (~50-60 kcal/mol) and C-Cl bond (~80-85 kcal/mol) differential in 1-chloro-5-fluoro-4-iodo-2-nitrobenzene enables a two-stage orthogonal functionalization sequence without protecting group manipulation [1]. Stage 1: Suzuki-Miyaura coupling at the 4-iodo position under mild Pd(0) catalysis while the 1-chloro substituent remains intact. Stage 2: Subsequent cross-coupling at the 1-chloro position using more forcing conditions or specialized catalyst systems. This sequential strategy is particularly valuable for constructing biaryl-containing pharmaceutical intermediates where precise regiochemical control is required .

Fluorinated Aniline Derivative Synthesis via Nitro Group Reduction

Reduction of the nitro group in 1-chloro-5-fluoro-4-iodo-2-nitrobenzene yields the corresponding fluorinated, polyhalogenated aniline derivative. Literature precedent demonstrates that isomeric fluoro-, chloro-, and iodo-nitrobenzenes can be converted to halogenated anilines in good yield by refluxing methanolic hydrazine hydrate in the presence of Raney nickel [1]. The resulting aniline serves as a versatile intermediate for further functionalization including diazonium chemistry, amide bond formation, and heterocycle construction, while preserving the orthogonal halogen handles for subsequent cross-coupling steps .

Metabolic Stability Screening in Early-Stage Drug Discovery Programs

The 5-fluoro substituent in 1-chloro-5-fluoro-4-iodo-2-nitrobenzene provides a metabolically blocking position that prevents oxidative cytochrome P450 metabolism at that site, a feature absent in non-fluorinated analogs such as 1-chloro-4-iodo-2-nitrobenzene (CAS 41252-95-3) [1]. This compound serves as a fluorinated aromatic building block for generating lead-like molecules with enhanced metabolic stability profiles, enabling medicinal chemists to probe structure-metabolism relationships in early-stage hit-to-lead campaigns .

Process Chemistry Scale-Up with Optimized Mass Efficiency

For kilogram-scale manufacturing campaigns, the 12.9% lower molecular weight of 1-chloro-5-fluoro-4-iodo-2-nitrobenzene (301.44 g/mol) relative to the bromo analog 1-bromo-5-fluoro-4-iodo-2-nitrobenzene (345.89 g/mol) translates to quantifiable cost and logistics efficiencies [1]. At 1 kg scale, the chloro analog requires approximately 129 g less material per molar equivalent, reducing raw material procurement costs, shipping weight, and storage footprint. This mass efficiency advantage compounds across multi-step synthetic sequences where the halogenated aromatic core is incorporated early .

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